3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile is a complex organic compound characterized by its unique molecular structure This compound belongs to the naphthyridine family, which consists of fused pyridine and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriate precursors, such as aminopyridines, under specific reaction conditions. The presence of chloro, methoxy, and methyl groups requires careful selection of reagents and reaction conditions to ensure the correct placement of these substituents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) for introducing the cyano group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted naphthyridines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with biomolecules.
Medicine: The compound has been investigated for its medicinal properties, including potential anticancer and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The cyano group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile is structurally similar to other naphthyridines, such as 3-Chloro-6-methoxy-1,5-naphthyridine-4-carbonitrile and 3-Chloro-7-methyl-1,5-naphthyridine-4-carbonitrile.
Uniqueness: What sets this compound apart is the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. These substituents provide additional sites for chemical modifications and interactions, enhancing its versatility compared to similar compounds.
Properties
IUPAC Name |
3-chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c1-6-3-9-10(15-11(6)16-2)7(4-13)8(12)5-14-9/h3,5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEFTAMALPLWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2N=C1OC)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.